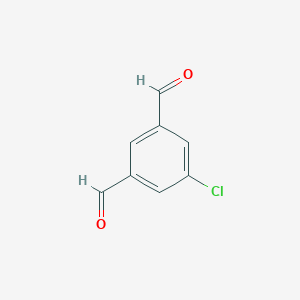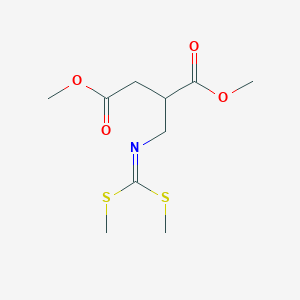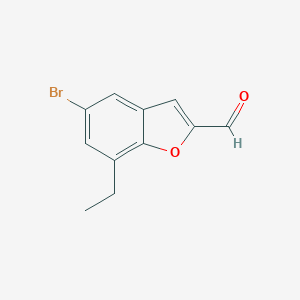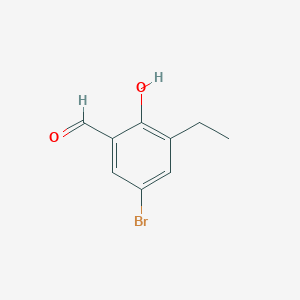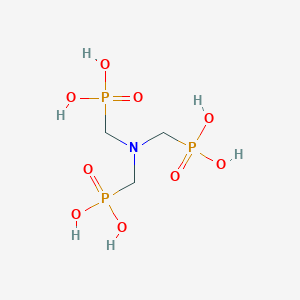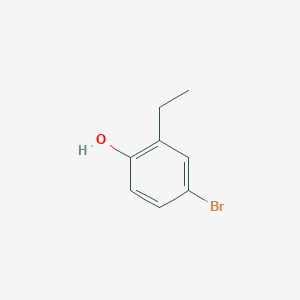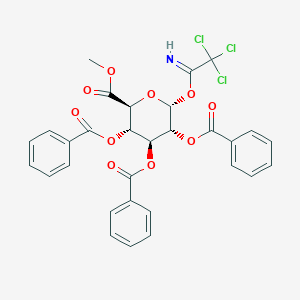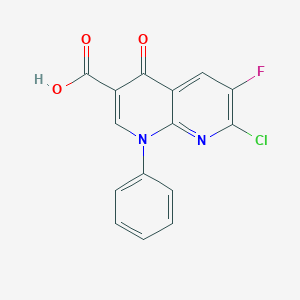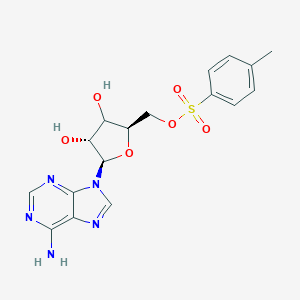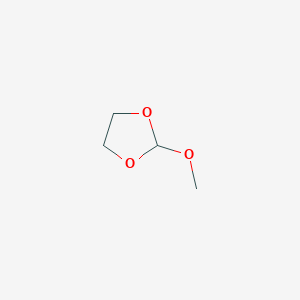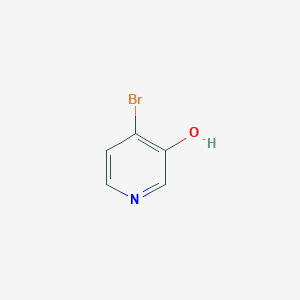
4-Bromo-3-hydroxypyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated pyridines, including 4-Bromo-3-hydroxypyridine, involves halogenation reactions that introduce bromine atoms into the pyridine ring. These reactions are typically carried out using bromine or bromine-releasing compounds under controlled conditions. For example, the self-condensation of 4-bromopyridine can produce a variety of brominated pyridine derivatives, highlighting the versatility of bromopyridines in synthesis protocols (Feast & Tsibouklis, 1994).
Molecular Structure Analysis
The crystal structure of brominated pyridines reveals the presence of both the 4-hydroxypyridine and 4-pyridone tautomers, as demonstrated by the disordered proton occupying the O-H and N-H positions equally. This tautomeric behavior is crucial for understanding the chemical reactivity and interaction capabilities of 4-Bromo-3-hydroxypyridine. Hydrogen and halogen bonding play significant roles in stabilizing the crystal structure of these compounds (Monroe & Turnbull, 2019).
Chemical Reactions and Properties
The chemical reactivity of 4-Bromo-3-hydroxypyridine is influenced by the presence of the bromine atom, which can participate in various organic transformations, including cross-coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, making the pyridine ring a reactive site for nucleophilic attack. For instance, siloxane-based cross-coupling of bromopyridine derivatives has been studied for the synthesis of complex organic molecules, showcasing the utility of brominated pyridines in organic synthesis (McElroy & DeShong, 2003).
Aplicaciones Científicas De Investigación
Field: Chemistry
- Application : 4-Bromo-3-hydroxypyridine is a chemical compound used in various chemical reactions . It’s often used in research and development laboratories .
- Methods of Application : While specific experimental procedures can vary depending on the nature of the research, this compound is typically used in controlled laboratory settings. It’s important to note that handling of this compound should be done by trained professionals as it requires careful handling and specific storage conditions .
- Results or Outcomes : The outcomes of using 4-Bromo-3-hydroxypyridine can vary greatly depending on the specific research context. For instance, one study investigated the kinetics of bromination of 4-pyridone and related derivatives in aqueous solutions . The research found that 4-hydroxypyridine reacts with bromine via the predominant (pyridone) tautomer at pH < 6 and via the conjugate anion at pH > 6 .
Field: Biochemistry
- Application : 4-Bromo-3-hydroxypyridine has been studied for its potential as a bromodomain (BRD) inhibitor .
- Methods of Application : Molecular docking techniques are used to study the interactions between the compound and a suitable protein . This involves computational methods to predict the orientation and affinity of the compound when it binds to the protein.
- Results or Outcomes : The study found that the compound exhibits a low binding value of -4.71 kcal/mol, suggesting it could potentially inhibit the activity of BRDs .
Field: Chemical Synthesis
- Application : 4-Bromo-3-hydroxypyridine is used in the synthesis of other chemical compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the target compound being synthesized. It’s important to note that these procedures should be carried out by trained professionals in a controlled laboratory setting .
- Results or Outcomes : The outcomes can vary based on the specific synthesis procedure and target compound. For instance, one synthesis procedure might yield a certain compound with a high degree of purity, while another might yield a different compound .
Field: Organic Chemistry
- Application : 4-Bromo-3-hydroxypyridine is used in the synthesis of other complex organic compounds .
- Methods of Application : The compound can be used as a starting material in various organic reactions. The specific methods of application can vary greatly depending on the target compound being synthesized .
- Results or Outcomes : The outcomes can vary based on the specific synthesis procedure and target compound. For instance, one synthesis procedure might yield a certain compound with a high degree of purity, while another might yield a different compound .
Field: Medicinal Chemistry
- Application : 4-Bromo-3-hydroxypyridine has potential applications in drug discovery and development .
- Methods of Application : The compound can be used as a building block in the synthesis of potential drug candidates. The specific methods of application can vary greatly depending on the target drug molecule .
- Results or Outcomes : The outcomes can vary based on the specific synthesis procedure and target drug molecule. For instance, one synthesis procedure might yield a potential drug candidate with promising biological activity .
Field: Material Science
- Application : 4-Bromo-3-hydroxypyridine can be used in the development of new materials .
- Methods of Application : The compound can be used as a precursor in the synthesis of new materials. The specific methods of application can vary greatly depending on the target material .
- Results or Outcomes : The outcomes can vary based on the specific synthesis procedure and target material. For instance, one synthesis procedure might yield a new material with unique properties .
Safety And Hazards
4-Bromo-3-hydroxypyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 4-Bromo-3-hydroxypyridine are not mentioned in the search results, research on related compounds like 3-bromo-2-Hydroxypyridine is ongoing . These studies involve the optimization of molecular structures and the investigation of physicochemical properties, which could potentially guide future research on 4-Bromo-3-hydroxypyridine .
Propiedades
IUPAC Name |
4-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSFCXUHPVAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376205 | |
| Record name | 4-Bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxypyridine | |
CAS RN |
161417-28-3 | |
| Record name | 4-Bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

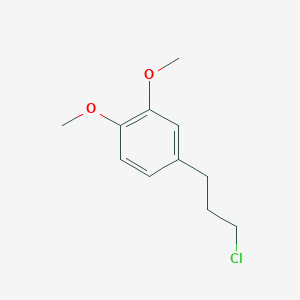
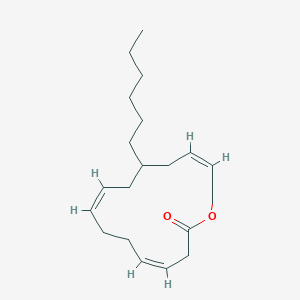
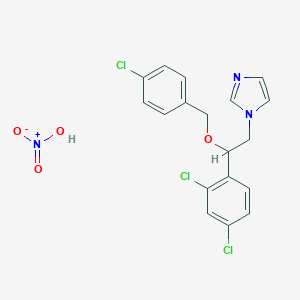
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
